4-(Chloromethoxy)but-1-ene

Description

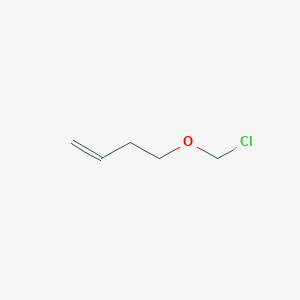

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethoxy)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-3-4-7-5-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOHEIGDXUUXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405295 | |

| Record name | 4-(chloromethoxy)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117983-52-5 | |

| Record name | 4-(chloromethoxy)but-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(Chloromethoxy)but-1-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide outlines a proposed synthesis pathway for 4-(chloromethoxy)but-1-ene, a valuable reagent and intermediate in organic synthesis. Due to the limited availability of direct literature on this specific compound, this guide provides a comprehensive, proposed methodology based on well-established and analogous chemical transformations. The primary synthesis route involves the reaction of 3-buten-1-ol with formaldehyde and hydrogen chloride. This document furnishes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful preparation of this compound.

Introduction

This compound is an unsaturated aliphatic chloromethyl ether. Its bifunctional nature, possessing both a reactive chloroalkoxy group and a terminal alkene, makes it a potentially versatile building block in organic synthesis. The chloromethoxy group can serve as a protecting group for alcohols or as a precursor for various functional group transformations, while the butenyl moiety allows for reactions such as addition, oxidation, and metathesis. This guide details a proposed synthesis pathway, providing researchers with the necessary information to produce this compound in a laboratory setting.

Proposed Synthesis Pathway

The recommended synthesis of this compound is analogous to the well-documented synthesis of chloromethyl methyl ether from methanol, formaldehyde, and hydrogen chloride.[1] This method is also supported by the known synthesis of allyl chloromethyl ether from allyl alcohol under similar conditions. The proposed reaction proceeds via the acid-catalyzed reaction of 3-buten-1-ol with formaldehyde (or its polymer, paraformaldehyde) in the presence of anhydrous hydrogen chloride.

The reaction mechanism is initiated by the protonation of formaldehyde, rendering it highly electrophilic. The hydroxyl group of 3-buten-1-ol then acts as a nucleophile, attacking the protonated formaldehyde to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group followed by the elimination of water and attack by a chloride ion yields the final product, this compound.

Experimental Protocol

This protocol is a proposed methodology based on analogous procedures for the synthesis of chloromethyl alkyl ethers.[1] Researchers should exercise appropriate caution and perform the reaction in a well-ventilated fume hood due to the use of corrosive and potentially hazardous materials.

3.1. Materials and Reagents

-

3-Buten-1-ol

-

Paraformaldehyde

-

Anhydrous Calcium Chloride

-

Concentrated Sulfuric Acid (for drying HCl gas)

-

Sodium Chloride (for HCl generation, if required)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

3.2. Equipment

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Gas generation apparatus for anhydrous HCl (or a cylinder of anhydrous HCl)

-

Separatory funnel

-

Distillation apparatus

3.3. Procedure

-

Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to neutralize excess HCl.

-

Charging the Flask: In the flask, place an equimolar mixture of 3-buten-1-ol and paraformaldehyde.

-

Reaction Initiation: Cool the flask in an ice bath. Begin bubbling anhydrous hydrogen chloride gas through the stirred mixture. The initial milky suspension is expected to become a clear liquid as the reaction progresses.

-

Reaction Monitoring: Continue the introduction of anhydrous HCl for 2-4 hours. The reaction is exothermic and should be maintained at a low temperature using the ice bath. The completion of the reaction is indicated by the formation of two distinct layers.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the upper organic layer, which contains the crude product.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by distillation under reduced pressure.

Quantitative Data

| Parameter | Expected Value | Notes |

| Yield | 60-80% | Based on the yield of chloromethyl methyl ether synthesis. Actual yields may vary. |

| Reaction Time | 2-4 hours | Dependent on the rate of HCl addition and reaction scale. |

| Reaction Temp. | 0-10 °C | Cooling is necessary to control the exothermic reaction. |

| Purity (post-distillation) | >95% | Achievable with careful distillation. |

Characterization

The structure of the synthesized this compound can be confirmed using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (δ 5.0-6.0 ppm), the chloromethoxy protons (a singlet around δ 5.5 ppm), and the methylene protons of the butenyl chain.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the sp² carbons of the double bond, the carbon of the chloromethoxy group, and the two sp³ carbons of the butenyl chain.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=C stretch of the alkene and the C-O-C stretch of the ether linkage.

-

Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.

Safety Considerations

-

Hydrogen Chloride: Anhydrous HCl is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

-

Chloromethyl Ethers: Chloromethyl ethers are a class of compounds that are potent alkylating agents and should be handled with extreme care as they are potential carcinogens.

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded proposed pathway for the synthesis of this compound. By leveraging established methodologies for the preparation of analogous chloromethyl ethers, this document offers a practical starting point for researchers and professionals in the field of organic synthesis and drug development. The successful synthesis of this compound will provide a valuable new tool for the construction of complex organic molecules.

References

An In-depth Technical Guide to the Chemical Properties of 4-(Chloromethoxy)but-1-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a predictive guide based on the known properties of structurally similar compounds. 4-(Chloromethoxy)but-1-ene is not a widely documented chemical, and therefore, the information presented herein, including physical properties, synthetic protocols, and spectroscopic data, is largely theoretical. All proposed experimental work should be conducted with the utmost caution and appropriate safety measures.

Executive Summary

This technical guide provides a comprehensive overview of the predicted chemical and physical properties of this compound. Due to the absence of published data on this specific molecule, this document synthesizes information from analogous compounds, namely 4-chloro-1-butene and methoxybutenes, to forecast its characteristics. This guide also outlines a plausible synthetic route and proposes standard protocols for its characterization using modern spectroscopic techniques. The aim is to furnish researchers and drug development professionals with a foundational understanding of this novel compound for potential research and development applications.

Predicted Physicochemical Properties

The physical and chemical properties of this compound have been estimated based on the known values of structurally related compounds. These predicted values are summarized in the table below for ease of reference and comparison.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₅H₉ClO | Combination of but-1-ene, chloro, and methoxy groups. |

| Molecular Weight | 120.58 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless liquid | Typical appearance of similar alkyl halides and ethers. |

| Boiling Point | ~130-150 °C | Interpolated from the boiling points of 4-chloro-1-butene (73 °C) and the expected increase due to the methoxy group. |

| Density | ~0.95 - 1.05 g/mL | Based on the densities of related chlorinated and ether compounds. |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform, ethanol). Insoluble in water. | Expected behavior for a nonpolar organic molecule. |

| Refractive Index | ~1.42 - 1.44 | Estimated from values of similar haloalkanes and ethers. |

Proposed Synthesis

A plausible synthetic route for this compound is the reaction of 3-buten-1-ol with formaldehyde and hydrogen chloride. This reaction is analogous to the Blanc chloromethylation, which typically involves aromatic substrates. In this case, the alcohol is directly converted to a chloromethyl ether.

Proposed Reaction Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: Chloromethyl ethers are known to be potent carcinogens. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Reagents: The flask is charged with 3-buten-1-ol (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reaction Execution: The mixture is cooled in an ice bath, and concentrated hydrochloric acid (1.5 eq) is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is diluted with cold water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Proposed Spectroscopic Characterization

The following are the predicted spectroscopic features of this compound, which would be essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Assignment |

| ¹H NMR | 5.7-5.9 ppm | ddt | =CH- |

| 5.0-5.2 ppm | m | =CH₂ | |

| 5.4-5.6 ppm | s | -O-CH₂-Cl | |

| 3.6-3.8 ppm | t | -O-CH₂- | |

| 2.3-2.5 ppm | q | -CH₂-CH= | |

| ¹³C NMR | ~135 ppm | =CH- | |

| ~117 ppm | =CH₂ | ||

| ~80 ppm | -O-CH₂-Cl | ||

| ~68 ppm | -O-CH₂- | ||

| ~35 ppm | -CH₂-CH= |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3080-3010 | =C-H stretch | Medium |

| 2960-2850 | C-H stretch (aliphatic) | Strong |

| 1640 | C=C stretch | Medium |

| 1150-1085 | C-O-C stretch (ether) | Strong |

| 800-600 | C-Cl stretch | Strong |

Mass Spectrometry (MS)

| m/z | Proposed Fragment | Comments |

| 120/122 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 85 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 71 | [M - OCH₂Cl]⁺ | Loss of the chloromethoxy group. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

There is no available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Its structural motifs, an alkene and a chloromethyl ether, suggest potential reactivity as an alkylating agent. The chloromethyl ether group, in particular, is a known class of carcinogenic compounds due to their ability to alkylate nucleophilic sites in biological macromolecules such as DNA. Any research into the biological effects of this compound should be approached with extreme caution and appropriate safety protocols.

Conclusion

This technical guide has provided a predictive overview of the chemical properties, a plausible synthetic route, and characterization protocols for the novel compound this compound. While the information presented is based on sound chemical principles and analogies to known compounds, it remains theoretical. Experimental validation is required to confirm these predictions. This document serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this and other related unsaturated chloromethyl ethers. All handling and synthesis of this potential carcinogen must be conducted with stringent safety measures.

Technical Guide on 4-(Chloromethoxy)but-1-ene (CAS Number: 117983-52-5)

To the Valued Researcher,

This document aims to provide a comprehensive technical guide on 4-(Chloromethoxy)but-1-ene. However, after a thorough and exhaustive search of scientific literature, patents, and chemical databases, it has been determined that there is a significant lack of publicly available information regarding this specific compound.

While the basic chemical identity of this compound is established, detailed experimental protocols for its synthesis, comprehensive quantitative data, and its applications, particularly in drug development and signaling pathways, are not documented in accessible scientific resources.

This guide will therefore focus on the available structural information and present a generalized synthetic approach based on established methods for analogous compounds. It is crucial to note that the experimental details provided are hypothetical and would require significant laboratory optimization and validation.

Chemical Identity

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 117983-52-5 |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| IUPAC Name | This compound |

| Alternative Names | But-3-enyl chloromethyl ether |

| Canonical SMILES | C=CCCCOCCl |

| InChI Key | N/A |

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following properties are based on computational predictions and are for estimation purposes only.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | ~130-150 °C (at 760 mmHg) |

| Density | ~1.0 g/cm³ |

| Refractive Index | ~1.44 |

| Flash Point | ~30-40 °C |

| LogP | ~1.5 - 2.0 |

Proposed Synthesis

While a specific protocol for this compound is not available, its synthesis can be logically approached by adapting known methods for the preparation of chloromethyl ethers from alcohols. The most common and analogous methods are:

-

Reaction with Formaldehyde and Hydrogen Chloride: This is a classic method for the formation of chloromethyl ethers.

-

Reaction with a Chloromethylating Agent: Utilizing a reagent like bis(chloromethyl) ether or a similar compound.

-

From an Acetal and an Acid Chloride: A modern and often safer alternative to the classical HCl/formaldehyde method.

The following section details a hypothetical experimental protocol based on the reaction of the corresponding alcohol, 3-buten-1-ol, with formaldehyde and hydrogen chloride.

Hypothetical Experimental Protocol: Synthesis from 3-buten-1-ol, Formaldehyde, and HCl

Disclaimer: This is a generalized and unvalidated procedure. It should be performed with extreme caution in a well-ventilated fume hood by trained personnel, as chloromethyl ethers are potent carcinogens.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

3-Buten-1-ol

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Gas inlet tube

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine 3-buten-1-ol and paraformaldehyde.

-

Slowly bubble dry hydrogen chloride gas through the stirred mixture or add concentrated hydrochloric acid dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, monitoring the progress by an appropriate method (e.g., TLC or GC).

-

Upon completion, quench the reaction by carefully adding cold saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product would likely require purification by vacuum distillation.

Expected Quantitative Data (Hypothetical):

Table 3: Hypothetical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Yield | 40-60% (highly variable) |

| Purity (crude) | 70-85% |

| Purification Method | Vacuum Distillation |

Spectroscopic Characterization (Anticipated)

The following are anticipated spectral data based on the structure of this compound.

Table 4: Anticipated Spectroscopic Data for this compound

| Technique | Anticipated Key Signals |

| ¹H NMR | δ ~5.8 (m, 1H, -CH=), ~5.5 (s, 2H, -O-CH₂-Cl), ~5.1 (m, 2H, =CH₂), ~3.7 (t, 2H, -O-CH₂-), ~2.4 (q, 2H, -CH₂-CH=) ppm. |

| ¹³C NMR | δ ~134 (-CH=), ~117 (=CH₂), ~82 (-O-CH₂-Cl), ~68 (-O-CH₂-), ~34 (-CH₂-CH=) ppm. |

| IR (Infrared) | ~3080 (C-H, vinyl), ~2940, 2860 (C-H, alkyl), ~1640 (C=C), ~1100 (C-O), ~700-800 (C-Cl) cm⁻¹. |

| MS (Mass Spec) | Molecular ion peak at m/z = 120/122 (³⁵Cl/³⁷Cl isotopes). Fragmentation would likely show loss of -CH₂Cl and other characteristic fragments. |

Applications in Research and Drug Development

Currently, there is no published information detailing the use of this compound in drug development or as a tool to probe signaling pathways. As a bifunctional molecule containing a reactive chloromethyl ether and a terminal alkene, it has the potential to be used as:

-

A protecting group: The butenyl group could potentially be used as a protecting group for the chloromethoxy functionality, or vice-versa.

-

An alkylating agent: The chloromethyl ether moiety is a potent alkylating agent, capable of reacting with various nucleophiles.

-

A synthetic intermediate: The terminal alkene allows for a wide range of chemical transformations, including polymerization, metathesis, and addition reactions.

Experimental Workflow and Logic Diagrams

Given the lack of specific experimental procedures and biological data, the creation of detailed workflows or signaling pathway diagrams would be purely speculative. However, a generalized workflow for the synthesis and purification can be represented.

Figure 2: Generalized workflow for the proposed synthesis.

Conclusion

This compound remains a poorly characterized compound in the scientific literature. While its synthesis is plausible based on established chemical principles, the lack of concrete experimental data necessitates that any attempt to prepare or use this compound be approached with the rigor of novel research, including thorough optimization and characterization. This guide serves as a starting point for researchers interested in this molecule, highlighting the current knowledge gap and providing a theoretical framework for future investigation. Researchers and drug development professionals are strongly advised to conduct their own detailed literature and safety assessments before commencing any experimental work.

Technical Guide: Physical Properties of 4-(Chloromethoxy)but-1-ene

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Introduction

4-(Chloromethoxy)but-1-ene is an organic molecule containing both an alkene and a chloromethoxy functional group. Its chemical structure suggests potential utility as a reactive intermediate in organic synthesis, possibly in the introduction of a butenylmethoxy group or as a building block for more complex molecules. Accurate knowledge of its physical properties is a prerequisite for its effective use in synthesis, purification, and formulation. These properties, including boiling point, density, and refractive index, are critical for process scale-up, reaction condition optimization, and safety assessments.

Physical Properties of this compound

A comprehensive search of chemical literature and databases has revealed a lack of published experimental data for the key physical properties of this compound. The following table is provided as a template for the recording of such data upon its experimental determination.

| Physical Property | Value | Units |

| Molecular Formula | C₅H₉ClO | - |

| Molecular Weight | 120.58 | g/mol |

| Boiling Point | To be determined | °C |

| Density | To be determined | g/cm³ |

| Refractive Index | To be determined | - |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the boiling point, density, and refractive index of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block heater)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.

-

A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil) or in an aluminum block heater.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1][2]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Distilled water (for calibration)

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with the sample liquid, this compound.

-

The mass of the pycnometer filled with the sample liquid is measured at the same temperature as the water.

-

The density of the sample liquid is calculated using the following formula:

Density of sample = (Mass of sample / Mass of water) x Density of water at the measurement temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic physical property that can be quickly and accurately measured with an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or isopropanol)

-

Lens paper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with lens paper.

-

A few drops of the sample liquid are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Water from a constant temperature bath is circulated through the refractometer to maintain a stable temperature (commonly 20°C or 25°C).

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.[3][4][5]

Visualization of Methodologies

Due to the straightforward and linear nature of the experimental protocols for determining basic physical properties, graphical representations such as signaling pathways or complex workflows are not applicable to the content of this guide. The detailed procedural steps provided in Section 3 serve as the primary guide for laboratory execution.

Conclusion

While the physical properties of this compound are not currently documented in accessible literature, this guide provides the necessary framework for their empirical determination. The outlined protocols for measuring boiling point, density, and refractive index are standard, robust methods that will yield the accurate data required for the proficient handling and application of this compound in a research and development context. It is recommended that any researcher working with this compound undertakes these characterizations as a preliminary step.

References

4-(Chloromethoxy)but-1-ene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 4-(Chloromethoxy)but-1-ene, a valuable intermediate in organic synthesis. Due to its specific nature as a likely synthetic building block, extensive biological data, such as involvement in signaling pathways, is not publicly available. This document compiles the known chemical data and proposes a relevant synthetic protocol based on established chemical principles.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. This data is essential for its application in experimental design and chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol [1] |

| CAS Number | 117983-52-5[1] |

| IUPAC Name | 1-(Chloromethoxy)but-3-ene |

| Synonyms | 4-CHLOROMETHOXY-BUT-1-ENE[1] |

Proposed Experimental Protocol: Synthesis of this compound

While specific experimental protocols for the synthesis of this compound are not widely published, a plausible method involves the reaction of but-3-en-1-ol with a chloromethylating agent. The following protocol is adapted from established procedures for the synthesis of α-chloro ethers.[2][3]

Objective: To synthesize this compound from but-3-en-1-ol.

Materials:

-

But-3-en-1-ol

-

Dimethoxymethane

-

Acetyl chloride

-

Zinc Bromide (ZnBr₂)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Chloromethyl Methyl Ether (in situ):

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, combine dimethoxymethane (1.0 eq) and a catalytic amount of zinc bromide (0.01 mol%).

-

Add anhydrous toluene as the solvent.

-

Slowly add acetyl chloride (1.0 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours. The formation of chloromethyl methyl ether will occur in situ. This method is preferred as it avoids the isolation of the highly carcinogenic chloromethyl methyl ether.[2][4]

-

-

Formation of this compound:

-

Cool the flask containing the in situ generated chloromethyl methyl ether to 0 °C in an ice bath.

-

Slowly add but-3-en-1-ol (1.0 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Safety Precautions:

-

Chloromethyl methyl ether and other α-halo ethers are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[4][5]

-

All reactions should be carried out under an inert atmosphere to prevent side reactions with moisture.

Logical Relationships of this compound

The following diagram illustrates the relationship between the chemical's name, its structure, and its derived properties.

Caption: Logical workflow from chemical name to molecular weight.

Disclaimer: This guide is intended for informational purposes for qualified professionals. The proposed experimental protocol should be adapted and optimized by experienced chemists. All chemical handling must be performed with appropriate safety measures.

References

- 1. 4-CHLOROMETHOXY-BUT-1-ENE | 117983-52-5 [amp.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 4. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]

- 5. epa.gov [epa.gov]

In-Depth Technical Guide: Stability and Storage of 4-(Chloromethoxy)but-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(chloromethoxy)but-1-ene, a reactive chemical intermediate. Due to the limited availability of direct stability data for this specific compound, this guide leverages data from structurally analogous compounds, primarily chloromethyl methyl ether (CMME), and established principles of chemical stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH).

Core Concepts: Chemical Stability and Degradation Pathways

This compound possesses two key reactive functional groups: an allylic ether and a chloromethoxy group. The stability of this molecule is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and reaction with incompatible materials.

Hydrolysis: The chloromethoxy group is highly susceptible to hydrolysis, reacting with water to form formaldehyde, hydrochloric acid, and but-3-en-1-ol. This reaction can be accelerated by the presence of acids or bases.

Thermal Decomposition: At elevated temperatures, this compound is expected to undergo elimination of hydrogen chloride (HCl), a common decomposition pathway for chlorinated compounds. This would likely result in the formation of formaldehyde and butadiene.

Data Presentation: Stability Profile and Storage Conditions

The following tables summarize the qualitative stability profile and recommended storage conditions for this compound, extrapolated from data on analogous compounds.

Table 1: Qualitative Stability Profile of this compound

| Stability Parameter | Assessment | Remarks |

| Thermal Stability | Low | Susceptible to decomposition at elevated temperatures. |

| Hydrolytic Stability | Low | Readily hydrolyzes in the presence of moisture. |

| Photostability | Data not available | Assumed to be potentially sensitive to light. |

| Oxidative Stability | Moderate | May react with strong oxidizing agents. |

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Refrigerated (2°C to 8°C) | To minimize thermal decomposition and slow down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon) | To prevent contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, dry, glass container | To prevent moisture ingress and potential reactions with container material. |

| Light Exposure | Store in the dark or in an amber container | To protect against potential photodegradation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, water/moisture | To prevent vigorous or hazardous reactions. |

| Handling | Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). | To avoid inhalation of potentially harmful vapors and prevent skin/eye contact. |

Experimental Protocols: Forced Degradation Studies

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed methodologies for key experiments based on ICH guidelines.

Hydrolytic Stability Testing

Objective: To determine the rate and products of hydrolysis under acidic, basic, and neutral conditions.

Methodology:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the following aqueous media:

-

0.1 N Hydrochloric Acid (acidic condition)

-

0.1 N Sodium Hydroxide (basic condition)

-

Purified Water (neutral condition)

-

-

Maintain the solutions at a constant temperature (e.g., 25°C and 40°C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Immediately neutralize the acidic and basic samples.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.

Thermal Stability Testing

Objective: To evaluate the effect of elevated temperatures on the stability of the compound.

Methodology:

-

Place a known quantity of solid or liquid this compound in a suitable container.

-

Expose the sample to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

-

At specified time points, remove samples and allow them to cool to room temperature.

-

Analyze the samples by a validated HPLC method to determine the extent of degradation.

-

For a more detailed analysis of decomposition products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify volatile degradants.

Photostability Testing

Objective: To assess the stability of the compound when exposed to light.

Methodology:

-

Expose samples of this compound to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

Simultaneously, protect a control sample from light by wrapping it in aluminum foil and storing it under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by a validated HPLC method.

-

Compare the results to determine the extent of photodegradation.

Oxidative Stability Testing

Objective: To determine the susceptibility of the compound to oxidation.

Methodology:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

-

Maintain the mixture at room temperature or a slightly elevated temperature.

-

At various time intervals, take samples and quench the oxidation reaction if necessary.

-

Analyze the samples using a validated HPLC method to quantify the parent compound and any oxidation products.

Mandatory Visualizations

Caption: Factors influencing the stability of this compound.

Caption: Workflow for forced degradation studies of this compound.

Spectroscopic Data for 4-(Chloromethoxy)but-1-ene: A Theoretical and Methodological Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed theoretical spectroscopic profile and standard methodologies for the characterization of 4-(Chloromethoxy)but-1-ene.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR (Proton NMR) Predicted Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 | ddt | 1H | H-2 |

| ~ 5.2 | dd | 1H | H-1a (trans) |

| ~ 5.1 | dd | 1H | H-1b (cis) |

| ~ 5.5 | s | 2H | H-5 (O-CH₂-Cl) |

| ~ 3.6 | t | 2H | H-4 |

| ~ 2.4 | q | 2H | H-3 |

¹³C NMR (Carbon NMR) Predicted Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 135 | C-2 |

| ~ 117 | C-1 |

| ~ 82 | C-5 (O-CH₂-Cl) |

| ~ 68 | C-4 |

| ~ 34 | C-3 |

IR (Infrared) Spectroscopy Predicted Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch |

| 2960-2850 | Medium-Strong | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 1150-1080 | Strong | C-O-C stretch (ether) |

| 800-600 | Strong | C-Cl stretch |

MS (Mass Spectrometry) Predicted Data

| m/z | Relative Abundance | Assignment |

| 136/138 | Moderate | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 101 | High | [M - Cl]⁺ |

| 87 | Moderate | [M - CH₂Cl]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 49/51 | High | [CH₂Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform. The resulting spectra should be phased, baseline corrected, and referenced to the internal standard. Integration of the ¹H NMR signals provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄, which is transparent in many regions of the IR spectrum) and place the solution in a liquid sample cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the salt plates (and solvent, if used). Then, record the spectrum of the sample. The instrument software will automatically subtract the background spectrum from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) would be appropriate.

-

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method for this type of molecule. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 4-(Chloromethoxy)but-1-ene: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethoxy)but-1-ene, a homoallylic chloromethyl ether. Due to the limited specific historical information available for this compound, this document focuses on its synthesis based on established methods for analogous compounds, its predicted chemical properties, and detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar reactive intermediates in organic synthesis and drug development.

Introduction and Historical Context

While the specific discovery and detailed historical timeline of this compound (CAS No. 117983-52-5) are not extensively documented in scientific literature, its existence is confirmed by its Chemical Abstracts Service (CAS) registry number[1]. The synthesis and study of this compound fall within the broader history of chloromethyl ethers, which have been utilized as versatile reagents in organic chemistry for over a century.

The general preparation of chloromethyl ethers from alcohols, formaldehyde, and hydrogen chloride has been a known methodology for many years, with early procedures documented in resources like Organic Syntheses[2]. These compounds, including the well-known chloromethyl methyl ether (MOM-Cl), are valuable for their ability to introduce a protected hydroxymethyl group or to act as alkylating agents[3][4]. The development of safer synthetic methods, avoiding the formation of the highly carcinogenic bis(chloromethyl) ether, has been an important area of research[3][4]. This compound, as a functionalized homoallylic ether, represents a potentially useful building block, combining the reactivity of an alkene with that of a chloromethyl ether.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is scarce. However, its basic properties can be tabulated, and others can be estimated based on its structure and comparison with analogous compounds such as 4-chloro-1-butene and allyl chloromethyl ether.

| Property | Value | Source/Basis |

| CAS Number | 117983-52-5 | [1] |

| Molecular Formula | C₅H₉ClO | [1] |

| Molecular Weight | 120.58 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | Analogy |

| Boiling Point | ~130-140 °C (estimated) | Analogy to similar molecular weight chloroalkanes and ethers |

| Density | ~1.0 g/mL (estimated) | Analogy |

| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons); reacts with water. | General properties of chloromethyl ethers |

Synthesis of this compound

The most plausible and direct synthesis of this compound is via the reaction of 3-buten-1-ol with formaldehyde and hydrogen chloride. This method is analogous to the well-established procedures for the preparation of other chloromethyl ethers[2].

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of analogous chloromethyl ethers. Caution: Chloromethyl ethers are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

-

3-Buten-1-ol

-

Paraformaldehyde

-

Anhydrous Calcium Chloride

-

Dichloromethane (anhydrous)

-

Hydrogen Chloride (gas)

-

Saturated aqueous Sodium Bicarbonate solution

-

Saturated aqueous Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser with a drying tube.

-

Ice bath

-

Separatory funnel

-

Apparatus for distillation under reduced pressure

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask, combine 3-buten-1-ol (0.5 mol), paraformaldehyde (0.6 mol), and anhydrous dichloromethane (200 mL).

-

Introduction of HCl: Cool the flask in an ice bath to 0-5 °C. While stirring vigorously, bubble a steady stream of dry hydrogen chloride gas through the mixture. The paraformaldehyde will gradually dissolve.

-

Reaction Monitoring: Continue the addition of hydrogen chloride for 2-3 hours, maintaining the temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots and quenching them with a sodium bicarbonate solution before analysis. The reaction is typically complete when the starting alcohol is no longer detectable.

-

Work-up: Once the reaction is complete, stop the flow of HCl. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with two 100 mL portions of cold saturated aqueous sodium bicarbonate solution (caution: gas evolution), followed by one 100 mL portion of cold brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize decomposition.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps from reactants to the purified product.

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications and Further Research

As a bifunctional molecule, this compound holds potential as a valuable intermediate in organic synthesis. The chloromethyl ether moiety can be used to introduce a methoxymethyl (MOM) protecting group onto alcohols, while the terminal alkene is available for a wide range of transformations, including:

-

Hydroboration-oxidation to introduce a primary alcohol.

-

Epoxidation.

-

Metathesis reactions.

-

Radical additions.

These functionalities make it a candidate for the synthesis of complex molecules in natural product synthesis and medicinal chemistry. Further research is needed to fully characterize its reactivity and explore its synthetic utility.

Safety Considerations

Chloromethyl ethers are classified as human carcinogens[3]. All manipulations involving this compound and its synthesis should be conducted in a certified chemical fume hood. Appropriate personal protective equipment, including chemical-resistant gloves and safety goggles, is mandatory. Any waste containing this compound must be disposed of according to institutional and national regulations for hazardous materials.

References

Methodological & Application

Application Notes and Protocols for 4-(Chloromethoxy)but-1-ene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethoxy)but-1-ene is a bifunctional organic reagent that holds significant potential in modern organic synthesis. Its structure incorporates a reactive chloromethoxy group, analogous to that in methoxymethyl chloride (MOM-Cl), and a versatile but-1-ene moiety. This unique combination allows for its use as a protecting group for alcohols, introducing a homoallylic ether that can undergo subsequent transformations. These application notes provide an overview of its utility and detailed protocols for its application.

The primary application of this compound is as a protecting group for hydroxyl functionalities. The resulting butenyloxymethyl (BOM) ether is stable under a variety of reaction conditions, yet the butenyl group offers a handle for further synthetic manipulations or a potential point for selective deprotection under specific conditions, differing from the standard methoxymethyl (MOM) ether.

Key Applications

-

Protection of Alcohols: The chloromethoxy functionality allows for the straightforward protection of primary, secondary, and some tertiary alcohols as their butenyloxymethyl (BOM) ethers. This is particularly useful in multi-step syntheses where the hydroxyl group's reactivity needs to be masked.

-

Introduction of a Handle for Further Reactions: The terminal alkene of the butenyl group can participate in a range of chemical transformations, including but not limited to:

-

Cross-Metathesis: To introduce more complex side chains.

-

Oxidative Cleavage: To unmask a carboxylic acid or aldehyde.

-

Hydroboration-Oxidation: To introduce a primary alcohol.

-

Epoxidation: To form an epoxide for further nucleophilic attack.

-

Intramolecular Reactions: The alkene can act as a nucleophile in intramolecular cyclization reactions.

-

Data Presentation

The following table summarizes typical yields for the protection of various alcohols using chloromethyl ethers, which are expected to be comparable for this compound.

| Entry | Substrate Alcohol | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | DIPEA | CH₂Cl₂ | 2 | 95 |

| 2 | Cyclohexanol | NaH | THF | 1 | 92 |

| 3 | 1-Octanol | DIPEA | CH₂Cl₂ | 3 | 96 |

| 4 | (-)-Menthol | NaH | THF | 2 | 90 |

| 5 | Phenol | K₂CO₃ | Acetone | 4 | 88 |

Data is representative of typical MOM-Cl protection reactions and should be considered as an estimation for reactions with this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound from but-3-en-1-ol, formaldehyde, and hydrogen chloride. This method is analogous to the classical synthesis of chloromethyl methyl ether.[1]

Materials:

-

But-3-en-1-ol

-

Paraformaldehyde

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Calcium Chloride

-

Anhydrous Diethyl Ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a drying tube, combine but-3-en-1-ol (1.0 eq) and paraformaldehyde (1.1 eq).

-

Cool the flask in an ice-water bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred mixture. The mixture will become warm and then separate into two layers.

-

Continue passing HCl gas through the mixture for 2-3 hours.

-

Separate the upper organic layer. Dry the organic layer over anhydrous calcium chloride.

-

The crude this compound can be used directly or purified by distillation under reduced pressure. Caution: Chloromethyl ethers are potent carcinogens and should be handled with extreme care in a well-ventilated fume hood.

Protocol 2: Protection of a Primary Alcohol with this compound

This protocol details the protection of a primary alcohol using this compound with diisopropylethylamine (DIPEA) as the base.

Materials:

-

Primary alcohol (e.g., benzyl alcohol, 1.0 eq)

-

This compound (1.2 eq)

-

Diisopropylethylamine (DIPEA, 1.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary alcohol in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine (DIPEA).

-

Slowly add this compound to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired butenyloxymethyl (BOM) protected alcohol.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound.

Protection of an Alcohol

Caption: Protection of an alcohol using this compound.

Subsequent Transformation of the Butenyl Group

Caption: Potential transformations of the butenyl group.

References

Application Notes and Protocols for 4-(Chloromethoxy)but-1-ene as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Chloromethoxy)but-1-ene is a reactive alkylating agent that can be utilized in organic synthesis for the introduction of the 4-butenyloxymethyl group. This moiety can serve as a protecting group for alcohols and phenols, offering an alternative to more common protecting groups like methoxymethyl (MOM) or benzyloxymethyl (BOM) ethers. The presence of a terminal alkene provides a functional handle for further synthetic transformations, such as cross-metathesis or hydrogenation, adding to its versatility. This document provides detailed protocols for the synthesis of this compound and its application as an alkylating agent for the protection of hydroxyl groups.

Data Presentation

Table 1: Stoichiometry and Reaction Conditions for the Synthesis of this compound

| Reagent | Molar Equiv. | Concentration | Temperature (°C) | Reaction Time (h) |

| 3-Buten-1-ol | 1.0 | Neat | 0 to RT | 1-2 |

| Paraformaldehyde | 1.2 | - | 0 to RT | 1-2 |

| Hydrogen Chloride (gas) | 1.2 | - | 0 | 1-2 |

| Solvent | - | Anhydrous Dichloromethane | - | - |

Table 2: General Conditions for Alkylation of Alcohols/Phenols

| Substrate | Alkylating Agent | Base | Molar Equiv. (Base) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary Alcohol | This compound | DIPEA | 1.5 | DCM | 0 to RT | 2-6 | 80-95 |

| Secondary Alcohol | This compound | DIPEA | 2.0 | DCM | RT to 40 | 12-24 | 70-90 |

| Phenol | This compound | K₂CO₃ | 2.0 | DMF | RT | 4-8 | 85-98 |

Note: Yields are estimated based on reactions with analogous chloromethyl ethers and may vary depending on the specific substrate.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.85 - 5.75 | m | 1H | -CH=CH₂ |

| 5.55 | s | 2H | -O-CH₂-Cl |

| 5.15 - 5.05 | m | 2H | -CH=CH₂ |

| 3.70 | t, J = 6.5 Hz | 2H | -O-CH₂-CH₂- |

| 2.40 | qt, J = 6.5, 1.5 Hz | 2H | -CH₂-CH=CH₂ |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

3-Buten-1-ol

-

Paraformaldehyde

-

Hydrogen chloride (gas)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

-

Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube

-

Drying tube

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 3-buten-1-ol (1.0 equiv) and paraformaldehyde (1.2 equiv).

-

Suspend the reagents in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) by quenching an aliquot with a saturated sodium bicarbonate solution and extracting with ether.

-

Once the reaction is complete (disappearance of the starting alcohol), stop the flow of HCl gas and purge the flask with nitrogen to remove any excess HCl.

-

Filter the reaction mixture to remove any remaining solid paraformaldehyde.

-

Wash the filtrate with a cold, saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude this compound.

Note: this compound is expected to be unstable and should be used immediately in the next step without further purification. Chloromethyl ethers are known carcinogens and should be handled with extreme care in a well-ventilated fume hood.[1]

Protocol 2: General Procedure for the Alkylation (Protection) of a Primary Alcohol

Materials:

-

Alcohol substrate

-

This compound (freshly prepared)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.

-

Add a solution of freshly prepared this compound (1.2-1.5 equiv) in anhydrous DCM dropwise to the reaction mixture over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.

Protocol 3: Deprotection of the 4-Butenyloxymethyl Ether

The 4-butenyloxymethyl group can be cleaved under acidic conditions, similar to other acetal-type protecting groups.

Materials:

-

Protected alcohol

-

Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 2M aqueous solution) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or dichloromethane for extraction

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 4-butenyloxymethyl protected alcohol in methanol or THF.

-

Add a catalytic amount of hydrochloric acid (or another protic acid).

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by flash column chromatography if necessary.

Mandatory Visualizations

Caption: Synthesis of this compound.

Caption: General workflow for alcohol/phenol protection and deprotection.

References

Application of 4-(Chloromethoxy)but-1-ene in Protecting Group Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. A protecting group serves as a temporary chemical modification of a reactive functional group, rendering it inert to specific reaction conditions while transformations are carried out elsewhere in the molecule. 4-(Chloromethoxy)but-1-ene is a valuable reagent for the introduction of the butenyloxymethyl (BOM) protecting group for hydroxyl and amino functionalities. The BOM group offers a unique set of properties, including stability under a range of conditions and selective deprotection pathways, making it a useful tool in a synthetic chemist's arsenal.

The BOM group is analogous to other common alkoxymethyl ether protecting groups such as methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers. It is introduced by reacting an alcohol or amine with this compound, often referred to as butenyloxymethyl chloride (BOM-Cl), typically in the presence of a non-nucleophilic base. The resulting BOM ether or N-BOM derivative is stable to a variety of reaction conditions, yet can be selectively removed, offering orthogonality with other protecting groups.

Functional Groups Protected

The primary application of this compound is the protection of:

-

Hydroxyl Groups: Alcohols, including primary, secondary, and phenols, can be converted to their corresponding BOM ethers.

-

Amino Groups: Primary and secondary amines can be protected as N-BOM derivatives.

Key Advantages of the BOM Protecting Group

-

Stability: BOM ethers are generally stable to basic and nucleophilic conditions, as well as to some reducing agents.

-

Orthogonality: The BOM group can be cleaved under conditions that leave other common protecting groups, such as silyl ethers (e.g., TBS, TIPS), esters (e.g., acetate, benzoate), and some carbamates (e.g., Boc, Fmoc), intact.

-

Multiple Deprotection Strategies: The BOM group can be removed through several distinct methods, providing flexibility in synthetic planning. These include hydrogenolysis, oxidative cleavage of the butenyl double bond, and isomerization followed by hydrolysis.

Data Presentation

Table 1: Representative Yields for the Protection of Alcohols with BOM-Cl

| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Alcohol | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 12 | ~90 (estimated) |

| Cyclohexanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 8 | ~85 (estimated) |

| Phenol | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | rt | 24 | ~80 (estimated) |

| N-Boc-Serine Methyl Ester | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 to rt | 16 | ~92 (estimated) |

Yields are estimated based on analogous reactions with benzyloxymethyl chloride and may vary depending on the specific substrate and reaction conditions.

Table 2: Deprotection of BOM-Protected Uridine Derivatives via Hydrogenolysis

| Substrate | Catalyst | Solvent | Additive (0.5%) | Time (h) | Yield (%) | Reference |

| N³-BOM-uridine derivative | 10% Pd/C | ⁱPrOH-H₂O (10/1) | Formic Acid | 2 | >99 | [1] |

| N³-BOM, 5'-O-Bn-uridine derivative | 10% Pd/C | ⁱPrOH-H₂O (10/1) | Formic Acid | 3 | >99 | [1] |

| N³-BOM, 5'-O-Cbz-uridine derivative | 10% Pd/C | ⁱPrOH-H₂O (10/1) | Formic Acid | 3 | >99 | [1] |

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Alcohol with this compound (BOM-Cl)

This protocol is adapted from standard procedures for the formation of benzyloxymethyl ethers.

Materials:

-

Alcohol substrate

-

This compound (BOM-Cl) (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Standard workup and purification reagents (e.g., saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

-

Dissolve the alcohol substrate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA dropwise to the stirred solution.

-

Add this compound (BOM-Cl) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired BOM-protected alcohol.

Protocol 2: General Procedure for the Protection of an Amine with this compound (BOM-Cl)

This protocol is based on the N-benzylation of amines.

Materials:

-

Amine substrate

-

This compound (BOM-Cl) (1.1 - 1.5 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents) or another suitable base

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

To a solution of the amine substrate in MeCN or DMF, add the base (e.g., K₂CO₃).

-

Add this compound (BOM-Cl) to the suspension.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) until the starting amine is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-BOM protected amine.

Protocol 3: Deprotection of a BOM Ether via Catalytic Hydrogenolysis

This protocol is based on the selective deprotection of BOM-protected uridine derivatives.[1]

Materials:

-

BOM-protected substrate

-

10% Palladium on Carbon (Pd/C) (10-20 mol%)

-

Isopropanol (ⁱPrOH)

-

Water

-

Formic Acid (0.5% v/v)

-

Hydrogen source (H₂ balloon or Parr hydrogenator)

Procedure:

-

Dissolve the BOM-protected substrate in a mixture of ⁱPrOH and water (10:1 v/v).

-

Add formic acid (0.5% v/v) to the solution.

-

Carefully add 10% Pd/C to the reaction mixture.

-

Stir the suspension under a hydrogen atmosphere (1 atm or higher pressure for faster reaction) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ⁱPrOH or another suitable solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product if necessary, typically by crystallization or chromatography, to afford the deprotected alcohol or amine.

Visualization of Reaction Pathways and Workflows

Caption: Workflow for the protection of an alcohol using this compound.

Caption: Multiple deprotection pathways for the Butenyloxymethyl (BOM) group.

Caption: Orthogonality of the BOM protecting group with other common protecting groups.

Conclusion

This compound is a versatile reagent for the introduction of the butenyloxymethyl (BOM) protecting group for alcohols and amines. The stability of the BOM group under various conditions, combined with the multiple options for its selective removal, makes it a valuable asset in complex organic synthesis. The protocols and data presented herein provide a foundation for the application of this protecting group strategy in research and development. As with any synthetic methodology, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols for 4-(Chloromethoxy)but-1-ene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(chloromethoxy)but-1-ene in various palladium-catalyzed cross-coupling reactions. While direct literature on this specific substrate is limited, this document leverages established protocols for structurally similar functionalized primary alkyl chlorides to provide representative methodologies and expected outcomes. The information presented here is intended to serve as a foundational guide for researchers looking to incorporate this versatile building block into their synthetic strategies.

Introduction to this compound in Cross-Coupling

This compound is a unique bifunctional molecule possessing a primary alkyl chloride for engagement in cross-coupling reactions and a homoallylic ether moiety that can be retained in the product or participate in subsequent transformations. The presence of the ether and alkene functionalities necessitates careful selection of reaction conditions to achieve chemoselective coupling at the C-Cl bond. Palladium catalysis offers a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The primary challenge in using alkyl chlorides in palladium-catalyzed cross-coupling reactions is their slower rate of oxidative addition to the palladium(0) center compared to their bromide or iodide counterparts. However, the development of highly active catalyst systems, often employing electron-rich and sterically demanding phosphine ligands, has largely overcome this limitation.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—that are applicable to substrates like this compound.

Suzuki-Miyaura Coupling: Formation of C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of primary alkyl chlorides with boronic acids.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (or boronic ester)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., tricyclohexylphosphine (PCy₃), SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)

-